molecular formula C9H10F3N3O B11790061 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one

3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B11790061
M. Wt: 233.19 g/mol
InChI Key: IFVQGFVXLOVUOC-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a trifluoroethyl groupThe trifluoroethyl group is known for enhancing the biological activity and metabolic stability of compounds, making it a valuable moiety in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and palladium catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one stands out due to its unique structural features and the presence of the trifluoroethyl group. This group enhances the compound’s metabolic stability and biological activity, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C9H10F3N3O

Molecular Weight

233.19 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)5-15-8(16)7-4-13-2-1-6(7)3-14-15/h3,13H,1-2,4-5H2

InChI Key

IFVQGFVXLOVUOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=NN(C2=O)CC(F)(F)F

Origin of Product

United States

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